molecular formula C14H12N2O4S B12728751 Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- CAS No. 130421-43-1

Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl-

Cat. No.: B12728751
CAS No.: 130421-43-1
M. Wt: 304.32 g/mol
InChI Key: FMPONECMWSJOOH-UHFFFAOYSA-N
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Description

Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a methoxy group, and a benzenebutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoyl chloride with thiazole-2-amine under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and amide formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl-
  • Benzenebutanamide, alpha,gamma-dioxo-4-ethoxy-N-2-thiazolyl-
  • Benzenebutanamide, alpha,gamma-dioxo-4-chloro-N-2-thiazolyl-

Uniqueness

Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

130421-43-1

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11(17)8-12(18)13(19)16-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,16,19)

InChI Key

FMPONECMWSJOOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=CS2

Origin of Product

United States

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